molecular formula C22H17IN2O4 B7485338 [2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate

[2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate

Cat. No.: B7485338
M. Wt: 500.3 g/mol
InChI Key: BUPPPTBKIQXHSD-UHFFFAOYSA-N
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Description

[2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate is a complex organic compound that features both an iodoaniline and a benzamidobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate typically involves multiple steps, starting with the preparation of the iodoaniline derivative. One common method involves the iodination of aniline to produce 4-iodoaniline. This is followed by the formation of the oxoethyl intermediate through a series of reactions, including acylation and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The iodo group in the compound can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study biochemical pathways and interactions. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate involves its interaction with specific molecular targets. The iodoaniline moiety can participate in halogen bonding, while the benzamidobenzoate group can interact with proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Bromoanilino)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a bromo group instead of an iodo group.

    [2-(4-Chloroanilino)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a chloro group instead of an iodo group.

    [2-(4-Fluoroanilino)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a fluoro group instead of an iodo group.

Uniqueness

The uniqueness of [2-(4-Iodoanilino)-2-oxoethyl] 2-benzamidobenzoate lies in the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group can participate in specific halogen bonding interactions and may exhibit different electronic effects, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

[2-(4-iodoanilino)-2-oxoethyl] 2-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2O4/c23-16-10-12-17(13-11-16)24-20(26)14-29-22(28)18-8-4-5-9-19(18)25-21(27)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPPPTBKIQXHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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